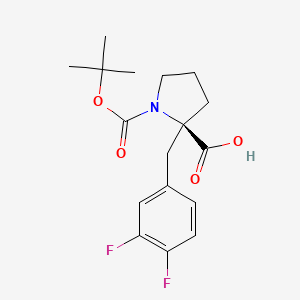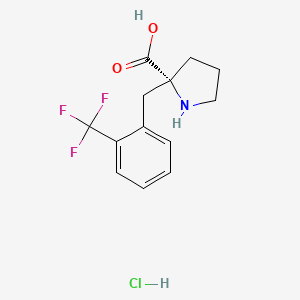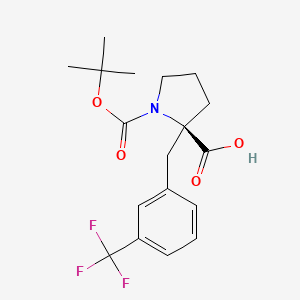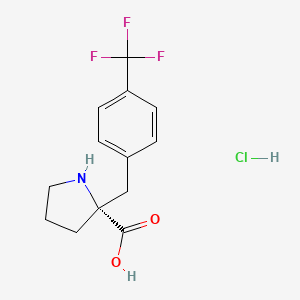
2-Fluoro-5-formylphenylboronic acid
Overview
Description
2-Fluoro-5-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BFO3 and its molecular weight is 167.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
2-Fluoro-5-formylphenylboronic acid and its analogues have demonstrated significant antifungal activity. Studies have shown these compounds to be active against fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. For instance, 4-fluoro-2-formylphenylboronic acid, a close analogue, has been identified as a potent antifungal agent. The position of the fluorine substituent and tautomeric equilibria play a crucial role in this observed activity (Borys et al., 2019).
Structural and Spectroscopic Studies
Fluoro-substituted 2-formylphenylboronic acids have been synthesized and characterized through various spectroscopic techniques. These studies include assessments of molecular and crystal structures, along with evaluations of their properties and tautomeric equilibrium (Kowalska et al., 2016).
Adsorption Mechanism and Spectroscopy
Research has focused on the adsorption mechanisms of phenylboronic acids and their derivatives. Spectroscopic studies using techniques like FT-IR and Raman spectroscopy have been conducted to understand the interaction of these compounds with surfaces, particularly focusing on the influence of substituents like fluorine on their geometric structures (Piergies et al., 2013).
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-formylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, which is essential for the coupling reaction . Additionally, the presence of the fluorine atom influences the compound’s electronic properties, making it a valuable reagent in organic synthesis .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways and gene expression by interacting with specific enzymes and proteins. For instance, some formylphenylboronic acids have demonstrated antimicrobial activity, which is believed to be related to their ability to form cyclic isomers in solution . This interaction can disrupt cellular metabolism and inhibit the growth of microorganisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, the compound’s boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition . Additionally, the fluorine atom’s electron-withdrawing properties can enhance the compound’s reactivity, facilitating its interaction with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. For instance, it may isomerize to form cyclic structures, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and enzyme inhibition . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions with diols and other biomolecules, affecting their function and stability . Additionally, the fluorine atom can modulate the compound’s reactivity, impacting its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with enzymes in the cytoplasm or nucleus can influence cellular processes such as gene expression and signal transduction .
Properties
IUPAC Name |
(2-fluoro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSWYWCEKCVQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376834 | |
| Record name | 2-Fluoro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-79-3 | |
| Record name | 2-Fluoro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352534-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















